Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11FO3. It is a colorless to light orange or yellow clear liquid that is sensitive to light and air . This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields.
Preparation Methods
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds that act on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate: This compound has a fluorine atom at the para position of the benzene ring, which can affect its reactivity and properties.
Ethyl 2-(3-fluorobenzoyl)-3-oxobutanoate: The fluorine atom is at the meta position, leading to different chemical behavior and applications.
Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate: The presence of a chlorine atom instead of fluorine can result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H13FO4 |
---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14/h4-7,11H,3H2,1-2H3 |
InChI Key |
VVIOQRLTYLWVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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